molecular formula C7H12FN3O B13285299 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol

Cat. No.: B13285299
M. Wt: 173.19 g/mol
InChI Key: PFSIFHNZTNSTDK-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol (CAS 1858146-33-4) is a fluorinated propanol derivative featuring a 1-methylpyrazole-4-ylamino substituent. Its molecular formula is C₇H₁₂FN₃O, with a molecular weight of 173.19 g/mol . The compound’s structure combines a fluorine atom at the 1-position of the propan-2-ol backbone and a secondary amine linkage to the pyrazole ring.

Properties

Molecular Formula

C7H12FN3O

Molecular Weight

173.19 g/mol

IUPAC Name

1-fluoro-3-[(1-methylpyrazol-4-yl)amino]propan-2-ol

InChI

InChI=1S/C7H12FN3O/c1-11-5-6(3-10-11)9-4-7(12)2-8/h3,5,7,9,12H,2,4H2,1H3

InChI Key

PFSIFHNZTNSTDK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Approaches for Related Pyrazole Derivatives

The synthesis of compounds containing a 1-methyl-1H-pyrazol-4-yl group often involves Suzuki coupling reactions or alkylation of pyrazole derivatives. To prepare 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol, you might consider these general strategies:

  • Suzuki Coupling: Couple a halogenated pyrazole with a propanolamine derivative to form a C-N bond.
  • Alkylation: Introduce the propanolamine moiety onto the 1-methyl-1H-pyrazol-4-yl core.

Synthesis of Intermediates and Key Reactions

3.1 Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)picolinic acid
To synthesize 6-(1-methyl-1H-pyrazol-4-yl)picolinic acid, 6-chloropicolinic acid is reacted with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of XPhos Pd G2, potassium phosphate (K3PO4), dioxane, and water. The reaction is conducted at 80 °C for 12 hours under a nitrogen atmosphere. After completion, the mixture is filtered, and the product is isolated from the organic phase following extraction and solvent removal.

3.2 Synthesis of (R)-2-(1-(4-amino-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propan-2-ol
2-chloro-5-(trifluoromethyl)pyridin-4-amine is reacted with (R)-2-(pyrrolidin-3-yl)propan-2-ol in DMSO, using sodium carbonate (Na2CO3) as a base. The reaction is stirred overnight at 90 °C. The product is purified by flash chromatography after filtration and concentration.

3.3 Alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be alkylated with different alkyl halides using cesium carbonate (Cs2CO3) in acetonitrile (MeCN). For example, reacting with 1,1,1-trifluoro-2-iodoethane yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Possible Synthetic Route for Target Compound

Given the information, a potential route for synthesizing this compound could involve:

  • Protecting the Amine: If necessary, protect the amine group of a propanolamine derivative with a suitable protecting group (e.g., Boc).
  • Coupling Reaction: Couple the protected propanolamine with a 1-methyl-1H-pyrazol-4-yl derivative using appropriate coupling conditions, such as those used in Suzuki reactions or Buchwald-Hartwig aminations.
  • Fluorination: Introduce the fluorine atom using a fluorinating agent.
  • Deprotection: Remove the protecting group to yield the final compound.

Considerations

  • Regioselectivity: Control regioselectivity during alkylation to ensure the propanolamine moiety attaches at the desired position on the pyrazole ring.
  • Protecting Groups: Select appropriate protecting groups for the amine and alcohol functionalities to prevent unwanted side reactions.
  • Reaction Conditions: Optimize reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Table of Relevant Compounds and Reactions

Compound Reaction Type Reagents and Conditions
6-chloropicolinic acid Suzuki Coupling 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, XPhos Pd G2, K3PO4, Dioxane/H2O, 80 °C
2-chloro-5-(trifluoromethyl)pyridin-4-amine Amine Alkylation (R)-2-(pyrrolidin-3-yl)propan-2-ol, Na2CO3, DMSO, 90 °C
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Alkylation Alkyl halide, Cs2CO3, MeCN, 80 °C
(R)-3-[1-(2,5-Difluorophenyl)ethoxy]-5-(3-methyl-1H-pyrazol-4-yl)pyridin-2-amine Suzuki Coupling 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, palladium tetrakis( triphenylphosphine), NaHCO3, water, dioxane, 110 °C

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s closest analogs differ in substituent placement, backbone structure, and functional groups:

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Key Substituents Backbone Notable Features
1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol C₇H₁₂FN₃O Fluoro (C1), (1-methylpyrazol-4-yl)amino (C3) Propan-2-ol Fluorine enhances electronegativity; pyrazole enables H-bonding
2-(2,4-Difluorophenyl)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol C₁₁H₁₀F₂IN₂O Difluorophenyl (C2), iodo-pyrazole (C1) Propan-2-ol Bulky iodine and aryl groups increase steric hindrance
2-Chloro-3-((1-methyl-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione C₁₄H₁₀ClN₃O₂ Chloro, (1-methylpyrazol-4-yl)amino Naphthoquinone Extended aromatic system for π-π stacking
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O Chloro, methyl-pyrazole (C1) Propan-1-ol Lack of amino group reduces polarity
1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol C₈H₁₃FN₂O Fluoro (pyrazole C5), isopropyl (N1) Ethanol Fluorine on pyrazole alters ring electronics
Key Observations:
  • Fluorine Placement: The target compound’s fluorine on the propanol chain may improve metabolic stability compared to analogs with fluorine on aromatic systems (e.g., ).
  • Backbone Flexibility: Propan-2-ol provides a chiral center and hydrogen-bonding capacity, unlike naphthoquinone-based analogs (e.g., ), which are rigid and planar.
  • Pyrazole Substitution: The (1-methylpyrazol-4-yl)amino group enables hydrogen bonding and dipole interactions, contrasting with direct pyrazole linkages in analogs like and .

Biological Activity

1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a propanol backbone, a fluorine atom, and a pyrazole ring, specifically substituted with a 1-methyl group. Its unique structure suggests promising applications in pharmacology, particularly as an enzyme inhibitor or receptor ligand.

  • Molecular Formula : C7H12FN3O
  • Molecular Weight : 173.19 g/mol
  • IUPAC Name : 1-fluoro-3-[(1-methylpyrazol-4-yl)amino]propan-2-ol

The presence of the fluorine atom is critical as it enhances binding affinity and selectivity towards biological targets, which may include enzymes involved in metabolic pathways or receptors associated with various physiological responses.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor for various enzymes, particularly those involved in metabolic processes.
  • Receptor Binding : The pyrazole moiety allows for effective binding to specific receptors, which may modulate physiological responses.

The fluorine atom enhances the compound's ability to form strong hydrogen bonds, while the rigid framework provided by the pyrazole ring facilitates fitting into enzyme active sites or receptor binding pockets.

In Vitro Studies

Research has shown that compounds similar to this compound often exhibit significant biological effects. Preliminary studies indicate that this compound may inhibit specific cancer cell lines, suggesting its potential use in oncology.

Table 1: Summary of Cytotoxic Activity against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT116XXInduction of apoptosis
MCF7XXCell cycle arrest
HeLaXXInhibition of cell proliferation

Note: Specific IC50 values need to be filled based on experimental data.

Case Studies

A study focused on the inhibition of BACE1 (beta-secretase 1), an enzyme implicated in Alzheimer's disease, demonstrated that analogs of this compound could effectively reduce amyloid-beta levels in vitro. The structure of the pyrazole ring was found to be crucial for maintaining potency while minimizing off-target effects .

Structural Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole ring and the introduction of different substituents can significantly alter the biological activity of related compounds. For instance, variations in the position and type of substituents on the pyrazole ring have been shown to enhance or diminish enzyme inhibition potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling a fluorinated propanol derivative with a 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., using triethylamine in dichloromethane) is a common approach. Column chromatography (ethyl acetate/hexane, 1:4) is effective for purification . Optimize reaction time and temperature (e.g., 40–48 hours at –20°C to –15°C) to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals: δ ~3.5–4.0 ppm (proton adjacent to fluorine), δ ~7.5–8.0 ppm (pyrazole ring protons), and δ ~1.5–2.0 ppm (methyl group on pyrazole).
  • IR : Confirm the presence of –NH– (stretch ~3300 cm⁻¹) and –OH (broad peak ~3200–3500 cm⁻¹).
  • MS : The molecular ion peak should match the exact mass (e.g., calculated for C₈H₁₁FN₃O: 199.09 g/mol). Validate with high-resolution mass spectrometry (HRMS) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?

  • Methodological Answer : Use agar diffusion or broth microdilution assays against fungal models like Candida tenuis or bacterial strains (e.g., Escherichia coli). Prepare serial dilutions (1–256 µg/mL) in DMSO and assess inhibition zones or minimum inhibitory concentrations (MICs). Note selective activity patterns; for example, pyrazole derivatives often show stronger antifungal than antibacterial effects .

Advanced Research Questions

Q. How can computational modeling (e.g., SHELX software) aid in structural refinement and crystallographic analysis?

  • Methodological Answer : Use SHELXL for small-molecule refinement against high-resolution crystallographic data. Input .hkl files from X-ray diffraction and refine parameters (bond lengths, angles, thermal displacement). For macromolecular applications, SHELXPRO can interface with CCP4 or Phenix. Validate with R-factor convergence (<5% for high-quality data) .

Q. What strategies resolve contradictions in biological activity data (e.g., selective antifungal vs. no antibacterial effects)?

  • Methodological Answer :

  • Mechanistic Studies : Perform target-specific assays (e.g., lanosterol 14α-demethylase inhibition for antifungals) to identify molecular targets.
  • SAR Analysis : Modify substituents (e.g., fluorine position, pyrazole methylation) and compare activity. For example, 2-chloro-3-[(1-methyl-1H-pyrazol-4-yl)amino]naphthoquinone derivatives show enhanced antifungal potency .
  • Membrane Permeability : Use logP calculations or artificial membrane assays to assess cellular uptake differences .

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Vary the fluoropropanol backbone (e.g., chain length, stereochemistry).
  • Pyrazole Substitutions : Introduce electron-withdrawing groups (e.g., –CF₃) at the 3-position to enhance binding affinity.
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding. For toxicity, use in vitro cytotoxicity assays (e.g., HepG2 cells) .

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